7-Amino-4-methyl-1H-indole-2-carboxamide
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Overview
Description
7-Amino-4-methyl-1H-indole-2-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it an important target for synthetic chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-methyl-1H-indole-2-carboxamide typically involves the construction of the indole ring followed by functionalization at specific positions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or copper are used in cross-coupling reactions to introduce various substituents onto the indole ring . The use of continuous flow reactors and green chemistry principles is also gaining traction in the industrial synthesis of indole derivatives to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
7-Amino-4-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Amino-4-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group at the 2-position.
Indole-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.
Uniqueness
7-Amino-4-methyl-1H-indole-2-carboxamide is unique due to the specific positioning of the amino and carboxamide groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
7-amino-4-methyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C10H11N3O/c1-5-2-3-7(11)9-6(5)4-8(13-9)10(12)14/h2-4,13H,11H2,1H3,(H2,12,14) |
InChI Key |
IZYJKLNGGVJJIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(NC2=C(C=C1)N)C(=O)N |
Origin of Product |
United States |
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